This compound is synthesized from naturally occurring amino acids or through various synthetic routes that involve the manipulation of pyrrolidine derivatives. Pyrrolidine compounds are often studied for their biological activities, including their roles as intermediates in the synthesis of pharmaceuticals.
The synthesis of (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can be described as follows:
The stereochemistry is crucial for its biological activity, and techniques such as NMR spectroscopy and X-ray crystallography can be employed to confirm its structure.
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can participate in several chemical reactions:
Each reaction pathway can be influenced by factors such as temperature, solvent, and the presence of catalysts.
The mechanism of action for this compound primarily relates to its interaction with biological targets:
Understanding these interactions often involves computational modeling and kinetic studies to elucidate binding affinities and reaction rates.
The physical and chemical properties of (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid include:
These properties are essential for determining suitable conditions for storage, handling, and application in laboratory settings.
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological applications, highlighting its relevance in ongoing research efforts aimed at drug discovery and development.
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 62182-54-1) possesses a defined stereochemical architecture critical to its function. The International Union of Pure and Applied Chemistry name delineates its core structure: a pyrrolidine ring with carboxylic acid at carbon 2, hydroxyl at carbon 3, and a benzyloxycarbonyl (Cbz) group on the nitrogen. The (2S,3S) descriptor specifies the absolute configuration at both chiral centers, indicating that the substituents at C2 and C3 are oriented syn relative to the ring plane. This configuration is unambiguously represented in the SMILES notation: O=C([C@H]1N(C(OCC2=CC=CC=C2)=O)CC[C@@H]1O)O [2] [5] [7].
The stereochemistry dictates the molecule’s three-dimensional presentation of functional groups. The S configuration at C2 positions the carboxylic acid moiety in space, while the S configuration at C3 fixes the hydroxyl group. This arrangement enables specific hydrogen-bonding networks and dipole interactions with biological targets, which would be disrupted in alternative stereoisomers like (2S,3R) or (2R,3S). Computational and crystallographic analyses reveal that the (2S,3S) configuration stabilizes a distinct pseudorotational envelope conformation, optimizing the spatial orientation of the C2-carboxyl and C3-hydroxyl groups for molecular recognition. This conformational preference is absent in non-chiral heterocycles or racemic mixtures [1] [4].
Table 1: Comparative Stereochemical Properties of Pyrrolidine Derivatives
Compound | Configuration | Relative Conformation | Key Functional Group Orientation |
---|---|---|---|
(2S,3S) Isomer | 2S,3S | syn | Carboxyl and hydroxyl groups equatorial, oriented cis |
(2S,3R) Isomer (CAS: 1262015-07-5) | 2S,3R | anti | Carboxyl equatorial, hydroxyl axial or equatorial (trans) |
Unsubstituted Pyrrolidine | N/A | Dynamic puckering | Undefined functional vector space |
The benzyloxycarbonyl (Cbz) protecting group serves dual purposes: it prevents undesired reactivity at the nucleophilic pyrrolidine nitrogen during synthetic manipulations, and its aromatic ring provides a hydrophobic handle for intermolecular interactions (e.g., π-stacking). This protection is essential for achieving chemoselective reactions at the carboxylic acid or hydroxyl groups during multi-step syntheses of complex molecules. The Cbz group’s bulk influences the pyrrolidine ring’s conformational equilibrium, subtly modulating the spatial accessibility of the C2 and C3 substituents [2] [5].
The strategic use of Cbz-protected pyrrolidines originated from natural product chemistry and peptide synthesis. Early work focused on derivatives of proline and hydroxyproline—amino acids featuring the pyrrolidine core. The discovery of bioactive alkaloids like nicotine (containing an N-methylpyrrolidine moiety) highlighted the pharmacological relevance of substituted pyrrolidines. However, synthetic access to enantiopure hydroxy-substituted variants remained challenging until asymmetric synthesis and chiral protection strategies advanced in the late 20th century [3] [8].
Cbz protection emerged as a pivotal innovation due to its orthogonality with other functional groups and mild deprotection conditions (e.g., hydrogenolysis). Researchers recognized that Cbz-protected hydroxypyrrolidine carboxylic acids could serve as rigid, stereodefined building blocks for peptidomimetics—molecules designed to mimic peptide therapeutics while resisting enzymatic degradation. For instance, incorporating (2S,3S)-1-Cbz-3-hydroxypyrrolidine-2-carboxylic acid into peptide backbones introduced conformational constraints via the syn-diol configuration, enabling selective stabilization of β-turn or polyproline helix secondary structures crucial for protein-protein interaction inhibition [4] [9].
Table 2: Evolution of Cbz-Protected Pyrrolidine Applications in Drug Discovery
Era | Primary Application | Key Advance | Impact |
---|---|---|---|
1970s–1980s | Peptide synthesis | Introduction of Cbz for N-protection in proline analogues | Enabled synthesis of stereopure proline-rich sequences |
1990s–2000s | Peptidomimetic scaffolds | Use of Cbz-(2S,3S)-hydroxypyrrolidine to constrain peptide conformations | Improved target selectivity and metabolic stability of peptide therapeutics |
2000s–Present | Fragment-based drug discovery (FBDD) & organocatalysis | Integration into 3D-fragment libraries (e.g., AbbVie’s collection); chiral pool for catalysts | Provided vectors for lead optimization; facilitated asymmetric synthesis |
Fragment-based drug discovery (FBDD) catalyzed renewed interest in these compounds. Their "fragment-like" properties—molecular weight <300 Da, high solubility, and balanced lipophilicity—align with the "Rule of Three" for fragment screening. Crucially, the Cbz-protected (2S,3S)-hydroxypyrrolidine-2-carboxylic acid exhibits high fractional three-dimensionality (Fsp³ = 0.47), quantified via principal moments of inertia (PMI) analysis. This three-dimensional character allows it to explore pharmacophore space more effectively than flat, aromatic fragments, increasing the probability of identifying novel binding modes against challenging targets like protein-protein interfaces or allosteric sites [4] [9].
Academic-industry collaborations accelerated the adoption of such scaffolds. For example, asymmetric 1,3-dipolar cycloadditions developed in academia provided efficient routes to enantiopure Cbz-protected pyrrolidines. Pharmaceutical companies subsequently integrated these syntheses into fragment library production, exemplified by AbbVie’s generation of 48 distinct pyrrolidine fragments sampling diverse vector space for optimization. The Cbz group proved instrumental here, as its stability under diverse reaction conditions allowed further functionalization of the pyrrolidine core while preserving stereochemical integrity [4] [6].
The historical trajectory underscores a paradigm shift: from viewing Cbz merely as a protective group to leveraging it as a structural element that enhances fragment "developability." Its aromatic ring contributes to favorable crystal packing for X-ray crystallography—essential for structure-based drug design—while maintaining solubility through balanced hydrophobic/hydrophilic properties. This dual role solidifies (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid as a privileged scaffold in modern medicinal chemistry [2] [4] [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1